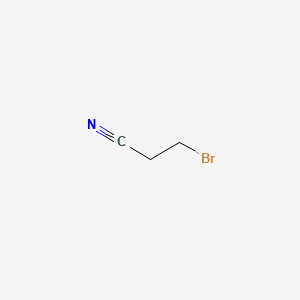
3-ブロモプロピオニトリル
概要
説明
3-Bromopropionitrile is an organic compound with the chemical formula C3H4BrN. It is a colorless to light yellow liquid that is primarily used in organic synthesis. The compound is known for its reactivity due to the presence of both a bromine atom and a nitrile group, making it a valuable intermediate in various chemical reactions .
科学的研究の応用
3-Bromopropionitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an initiator in ATRP for the synthesis of polymers with specific properties.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
Mode of Action
3-Bromopropionitrile is a versatile reagent used in organic synthesis. It has been used as an initiator in the atom transfer radical polymerization of acrylonitrile . It has also been used in coupling reactions of a number of aromatic and heteroaromatic phenols with alkyl, acyl or benzoyl halides in acetonitrile with cesium fluoride-Celite .
Result of Action
The molecular and cellular effects of 3-Bromopropionitrile’s action are largely dependent on the context of its use. In the context of atom transfer radical polymerization, it acts as an initiator, contributing to the formation of polymers . In coupling reactions, it facilitates the formation of new bonds between molecules .
Action Environment
The action, efficacy, and stability of 3-Bromopropionitrile can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, its boiling point is 76-78 °C at 10 mmHg , suggesting that it is stable under normal conditions but can be volatilized under reduced pressure.
生化学分析
Biochemical Properties
3-Bromopropionitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as an initiator in the atom transfer radical polymerization of acrylonitrile . Additionally, 3-Bromopropionitrile has been employed in coupling reactions involving aromatic and heteroaromatic phenols with alkyl, acyl, or benzoyl halides in the presence of cesium fluoride-Celite . These interactions highlight the compound’s versatility and reactivity in biochemical processes.
Molecular Mechanism
At the molecular level, 3-Bromopropionitrile exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to initiate radical polymerization and participate in coupling reactions suggests that it can form stable intermediates with biomolecules, thereby influencing their activity and function . These molecular interactions are crucial for understanding the compound’s mechanism of action.
準備方法
Synthetic Routes and Reaction Conditions: 3-Bromopropionitrile can be synthesized through the reaction of acrylonitrile with bromine or hydrogen bromide. One common method involves the addition of bromine to acrylonitrile in the presence of a catalyst, such as iron or aluminum bromide, under controlled temperature conditions .
Industrial Production Methods: In industrial settings, 3-Bromopropionitrile is often produced by the reaction of β-hydroxypropionitrile with phosphorus tribromide. The reaction is carried out in benzene, and the product is purified by distillation under reduced pressure to obtain high-purity 3-Bromopropionitrile .
化学反応の分析
Types of Reactions: 3-Bromopropionitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles, such as Grignard reagents, to form imines or amines.
Polymerization Reactions: It can act as an initiator in atom transfer radical polymerization (ATRP) of acrylonitrile.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like acetonitrile, using reagents such as cesium fluoride-Celite.
Addition Reactions: Often performed in the presence of catalysts like palladium or nickel complexes.
Polymerization Reactions: Conducted under controlled temperature and pressure conditions, using initiators like 3-Bromopropionitrile.
Major Products:
Substitution Reactions: Amines, thiols, and other substituted derivatives.
Addition Reactions: Imines, amines, and other addition products.
Polymerization Reactions: Polyacrylonitrile with improved isotacticity and low polydispersity.
類似化合物との比較
- Bromoacetonitrile
- 4-Bromobutyronitrile
- 2-Bromopropionitrile
- Chloroacetonitrile
- 2-Chloropropionitrile
- 3-Hydroxypropionitrile
- Dichloroacetonitrile
- 5-Bromovaleronitrile
- Methyl 3-bromopropionate
Comparison: 3-Bromopropionitrile is unique due to its specific combination of a bromine atom and a nitrile group, which imparts distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .
特性
IUPAC Name |
3-bromopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN/c4-2-1-3-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZIEDXCLQOOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062397 | |
| Record name | Propanenitrile, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 3-Bromopropionitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19767 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2417-90-5 | |
| Record name | 3-Bromopropionitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromopropiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromopropionitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanenitrile, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanenitrile, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMOPROPIONONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EP8MS6M7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data for 3-Bromopropionitrile?
A1: 3-Bromopropionitrile has the molecular formula C3H4BrN. Its structure consists of a three-carbon chain with a bromine atom attached to the terminal carbon and a nitrile group (-CN) attached to the other terminal carbon. Spectroscopic studies, including Raman and infrared spectroscopy, reveal that 3-Bromopropionitrile exists as a mixture of trans and gauche conformers in the liquid phase, with the gauche form being more stable. In the solid phase, only the gauche conformer is observed. []
Q2: Is there evidence of 3-Bromopropionitrile being used in the synthesis of pharmaceuticals?
A2: Yes, 3-Bromopropionitrile has been utilized in the synthesis of important pharmaceuticals. One example is its use in the production of didanosine (ddI), an anti-HIV drug. [] The synthesis involves a multi-step process where 3-bromopropionitrile serves as a crucial building block.
Q3: How does the structure of 3-Bromopropionitrile relate to its reactivity?
A3: The presence of both a bromine atom and a nitrile group in 3-Bromopropionitrile significantly influences its reactivity. The bromine atom acts as a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. The nitrile group can undergo reduction reactions, leading to the formation of amines, which are important intermediates in organic synthesis. []
Q4: Has 3-Bromopropionitrile been studied in the context of material science?
A4: Research indicates that 3-Bromopropionitrile plays a role in material science, particularly in the development of polymers. Studies have explored its use as an initiator in the Atom Transfer Radical Polymerization (ATRP) of acrylonitrile, leading to the production of polyacrylonitrile with improved isotacticity and low polydispersity. []
Q5: Are there any computational studies focusing on 3-Bromopropionitrile?
A5: Yes, computational chemistry techniques have been employed to study 3-Bromopropionitrile. Molecular mechanics calculations have been used alongside gas-phase electron diffraction to determine the conformation and molecular structure of the compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


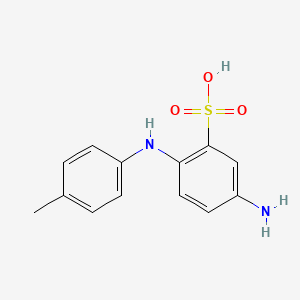
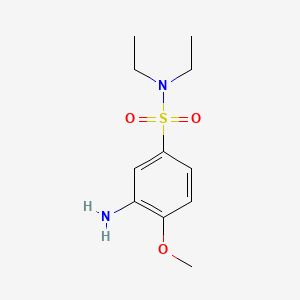

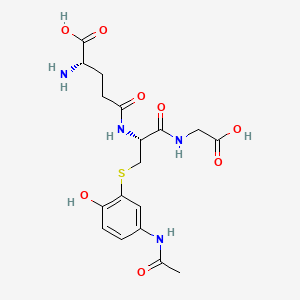
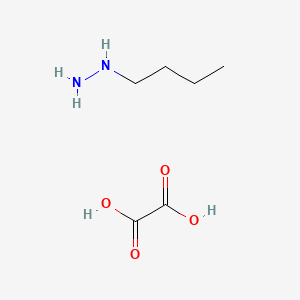
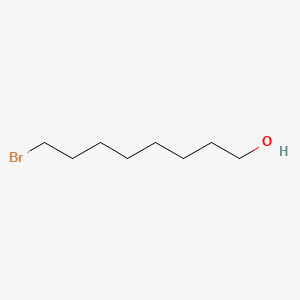

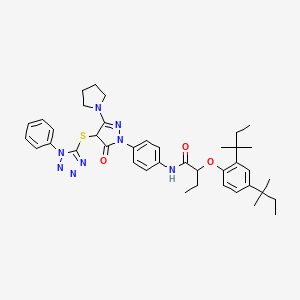
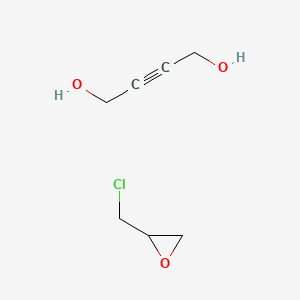
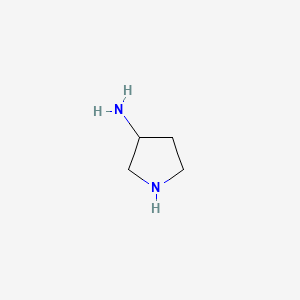
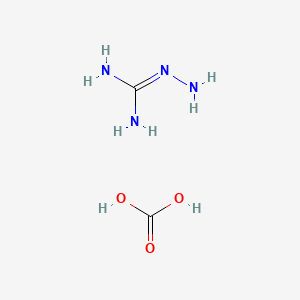
![6-tert-Butyl-1-oxaspiro[2.5]octane](/img/structure/B1265637.png)
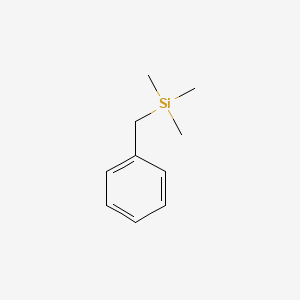
![3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester](/img/structure/B1265643.png)
